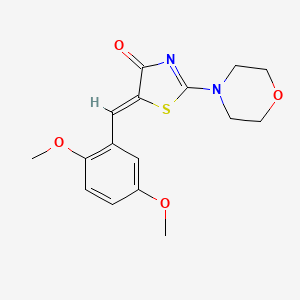

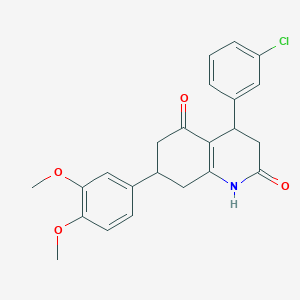

![molecular formula C18H17N5O B5594901 2-{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-pyrrolidinyl}pyridine](/img/structure/B5594901.png)

2-{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-pyrrolidinyl}pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to a class of chemicals characterized by the presence of a 4H-1,2,4-triazole ring, a feature that imparts unique chemical and physical properties. These compounds are of significant interest due to their potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

Synthesis of derivatives similar to the compound often involves hydrothermal methods, demonstrating the versatility of pyridine-substituted triazolyl benzoates in forming coordination polymers with distinct architectures (Du et al., 2016)(Du et al., 2016). Moreover, the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via oxidative N-N bond formation highlights a novel strategy for constructing the triazole core (Zheng et al., 2014)(Zheng et al., 2014).

Molecular Structure Analysis

The crystal structures of related derivatives reveal trends in their intermolecular contact patterns and packing arrangements, providing insight into the crystallization behavior of such compounds. Specific C-H···X contacts and supramolecular constructs play a crucial role in stabilizing the crystal structures (Tawfiq et al., 2014)(Tawfiq et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of compounds bearing the triazole moiety includes cycloaddition reactions, which serve as a cornerstone for synthesizing various heterocyclic structures. The formation of triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones via [3 + 2] cycloaddition reactions exemplifies the utility of these reactions in constructing complex molecular architectures (Gao & Lam, 2008)(Gao & Lam, 2008).

Physical Properties Analysis

The physical properties, including solubility and thermal stability, of compounds related to the target compound are influenced by the presence of the pyridine moiety and the specific structural motifs. For instance, novel polyimides derived from pyridine-containing monomers demonstrate good solubility and excellent thermal stability, indicative of the impact of molecular structure on physical properties (Wang et al., 2006)(Wang et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity towards cycloaddition reactions and the ability to form coordination polymers, are critical for understanding the compound's behavior in various chemical environments. The versatility in coordination and the formation of supramolecular structures through extended hydrogen bonding are key aspects of the chemical properties of these compounds (Li et al., 2011)(Li et al., 2011).

Scientific Research Applications

Metal-free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

A novel strategy for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides was developed. This method involves phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, enabling metal-free oxidative N-N bond formation. It is characterized by short reaction times and high yields, highlighting its efficiency in constructing the 1,2,4-triazolo[1,5-a]pyridine skeleton without the need for metal catalysts (Zisheng Zheng et al., 2014).

Drug Delivery via Encapsulation in Water-Soluble Metalla-Cage

Research into the delivery of lipophilic pyrenyl derivatives through encapsulation in a water-soluble metalla-cage was conducted. The study demonstrated the successful inclusion of mono-substituted pyrenyl derivatives into the cage, leading to compounds that exhibit significant cytotoxicity against human ovarian A2780 cancer cells. This approach highlights the potential of such structures in the targeted delivery of biologically active compounds (J. Mattsson et al., 2010).

Antimicrobial and Antioxidant Activities of Novel Pyridine Derivatives

A series of novel pyridine and fused pyridine derivatives demonstrated promising antimicrobial and antioxidant activities. These compounds were synthesized from a specific pyridine-3-carbonitrile precursor, showing moderate to good binding energies on the target protein GlcN-6-P synthase during in silico molecular docking screenings. This underscores the potential of these compounds in antimicrobial applications (E. M. Flefel et al., 2018).

Synthesis of Benzoxazoles via Amine-Catalyzed Annulation

An innovative pyrrolidine catalyzed [4 + 1] annulation reaction of ynals with N-protected-2-aminophenols led to the synthesis of benzoxazoles. This process utilizes the reactivity of the C≡C triple bond in ynals, facilitating two consecutive conjugate addition reactions. The outcome is an efficient method to produce benzoxazoles, compounds of significant biological and synthetic importance, highlighting the versatility of this synthetic approach (Aiguo Song et al., 2013).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2-pyridin-2-ylpyrrolidin-1-yl)-[3-(1,2,4-triazol-4-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O/c24-18(14-5-3-6-15(11-14)22-12-20-21-13-22)23-10-4-8-17(23)16-7-1-2-9-19-16/h1-3,5-7,9,11-13,17H,4,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUYUZSSWDIALV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC(=CC=C2)N3C=NN=C3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5594820.png)

![N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5594828.png)

![{4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride](/img/structure/B5594850.png)

![6-chloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5594857.png)

![3-{5-[(3,4-dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5594859.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[3-(phenylsulfonyl)propanoyl]piperidine](/img/structure/B5594866.png)

![[1-[(3,5-dichloro-4-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5594868.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5594872.png)

![N-[3-(trifluoromethyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B5594891.png)